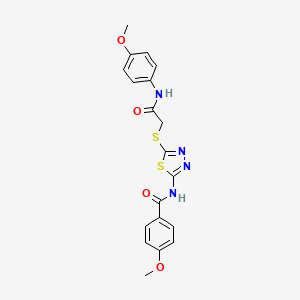![molecular formula C21H23N3O2 B2486193 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide CAS No. 2093752-32-8](/img/structure/B2486193.png)
2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrrolidine carboxamide derivatives and is known for its unique structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of specific enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which play a crucial role in the regulation of cellular processes such as cell proliferation, migration, and angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide have been extensively studied in various in vitro and in vivo models. This compound has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties. Additionally, it has been shown to modulate specific signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the cyclic adenosine monophosphate (cAMP) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide in lab experiments is its unique structure and pharmacological properties, which make it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide. Some of these include:
1. Further exploration of the pharmacological properties of this compound, including its potential applications in the treatment of various diseases.
2. Investigation of the structure-activity relationship (SAR) of this compound to identify more potent and selective analogs.
3. Development of novel synthetic methods for the preparation of this compound and its analogs.
4. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion
In conclusion, 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results as a potential drug candidate for the treatment of various diseases, and further research is needed to fully explore its pharmacological properties and potential applications.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide involves a series of chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 3-methylbenzylamine with 4-(2-oxoazetidin-1-yl)benzaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-4-2-5-16(14-15)19-6-3-12-24(19)21(26)22-17-7-9-18(10-8-17)23-13-11-20(23)25/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCYDCDTDTMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)N4CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)






![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2486130.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)